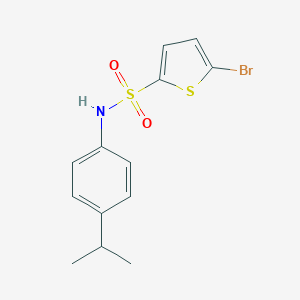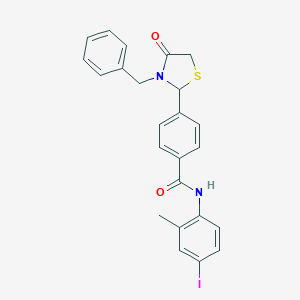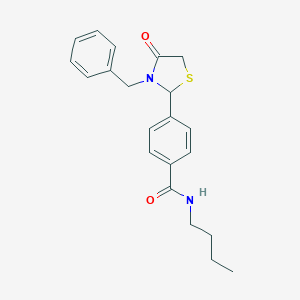![molecular formula C14H21NOS B296926 N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296926.png)
N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMS-986, and it is an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a crucial role in gene transcription, and their inhibition has been linked to various therapeutic benefits. In
Applications De Recherche Scientifique
BMS-986 has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in cancer research. N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins are known to play a crucial role in the development and progression of cancer, and their inhibition has been shown to have therapeutic benefits. BMS-986 has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition to cancer research, BMS-986 has also been studied for its potential applications in various other research fields, including immunology, inflammation, and cardiovascular diseases. N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins have been shown to play a role in these areas, and their inhibition with BMS-986 has been linked to various therapeutic benefits.
Mécanisme D'action
BMS-986 works by inhibiting the N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide family of proteins, which are known to play a crucial role in gene transcription. These proteins bind to acetylated lysine residues on histones, which are important for the regulation of gene expression. By inhibiting N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins, BMS-986 disrupts this process, leading to changes in gene expression that can have therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMS-986 have been extensively studied. In addition to its inhibitory effects on N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins, BMS-986 has also been shown to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a role in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of BMS-986 for lab experiments is its high potency and selectivity for N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins. This compound has been shown to have excellent inhibitory activity against N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins, making it a valuable tool for studying their role in various biological processes.
However, one of the limitations of BMS-986 is its relatively short half-life. This compound has a half-life of approximately 5 hours, which can make it challenging to study its effects in vivo. Additionally, the high potency of BMS-986 can also make it challenging to determine its optimal dose for various experimental conditions.
Orientations Futures
There are several future directions for research on BMS-986. One area of interest is the development of more potent and selective N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide inhibitors. While BMS-986 has shown promising results, there is still room for improvement in terms of its potency and selectivity.
Another area of interest is the study of the effects of BMS-986 in combination with other therapies. N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide inhibitors have been shown to enhance the efficacy of various cancer therapies, and it will be interesting to see if BMS-986 can have similar effects when used in combination with other drugs.
Conclusion
BMS-986 is a promising compound with potential applications in various scientific research fields. Its inhibitory effects on N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins make it a valuable tool for studying their role in various biological processes. While there are still limitations to its use, further research on BMS-986 and its derivatives could lead to the development of new therapies for cancer, inflammation, and other diseases.
Méthodes De Synthèse
The synthesis of BMS-986 involves the reaction between 4-methylphenylthiol and sec-butylamine in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure compound. This synthesis method has been optimized to produce high yields of BMS-986 with excellent purity.
Propriétés
Formule moléculaire |
C14H21NOS |
|---|---|
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
N-butan-2-yl-3-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C14H21NOS/c1-4-12(3)15-14(16)9-10-17-13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3,(H,15,16) |
Clé InChI |
DLHISPZCQXIFHW-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)CCSC1=CC=C(C=C1)C |
SMILES canonique |
CCC(C)NC(=O)CCSC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B296849.png)
![2-[({4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-isobutylbenzamide](/img/structure/B296850.png)
![2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B296852.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296853.png)
![N-(sec-butyl)-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296854.png)

![2-[({5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296858.png)

![2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide](/img/structure/B296861.png)
![4-ethoxy-N-[4-(4-toluidinosulfonyl)phenyl]benzenesulfonamide](/img/structure/B296862.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296863.png)

![N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide](/img/structure/B296866.png)